N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 518319-20-5
VCID: VC21508424
InChI: InChI=1S/C25H20FNO5S/c1-15-4-6-18(7-5-15)25(29)27(33(30,31)21-11-8-19(26)9-12-21)20-10-13-23-22(14-20)24(16(2)28)17(3)32-23/h4-14H,1-3H3
SMILES: CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C25H20FNO5S
Molecular Weight: 465.5g/mol

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide

CAS No.: 518319-20-5

Cat. No.: VC21508424

Molecular Formula: C25H20FNO5S

Molecular Weight: 465.5g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide - 518319-20-5

Specification

CAS No. 518319-20-5
Molecular Formula C25H20FNO5S
Molecular Weight 465.5g/mol
IUPAC Name N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonyl-4-methylbenzamide
Standard InChI InChI=1S/C25H20FNO5S/c1-15-4-6-18(7-5-15)25(29)27(33(30,31)21-11-8-19(26)9-12-21)20-10-13-23-22(14-20)24(16(2)28)17(3)32-23/h4-14H,1-3H3
Standard InChI Key SOVZGUHFWLBCCP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)F
Canonical SMILES CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Properties

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide (CAS: 518319-20-5) is a complex organic molecule belonging to the benzofuran sulfonamide class of compounds. The molecular structure incorporates several key functional groups including a benzofuran core, sulfonamide linkage, fluorinated aromatic ring, and methylbenzoyl moiety.

Basic Chemical Information

The basic chemical information for this compound is summarized in Table 1.

Table 1. Chemical Properties of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide

PropertyValue
CAS Number518319-20-5
Molecular FormulaC25H20FNO5S
Molecular Weight465.5 g/mol
IUPAC NameN-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonyl-4-methylbenzamide
Create Date2005-07-09
Modification Date2025-04-05

The compound has several alternative names in the literature, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorobenzenesulfonyl)-4-methylbenzamide and N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonyl-4-methylbenzamide .

Structural Characteristics

The structural framework of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide consists of four main components:

  • A benzofuran core with acetyl and methyl substituents

  • A sulfonamide bridge

  • A 4-fluorophenyl group attached to the sulfonamide

  • A 4-methylbenzoyl group also connected to the sulfonamide nitrogen

This unique arrangement of functional groups creates a molecule with specific physicochemical properties that may contribute to its biological activities .

Physicochemical Properties

The physicochemical properties of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide are presented in Table 2.

Table 2. Computed Physicochemical Properties

PropertyValueReference
XLogP3-AA5Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count6Computed by Cactvs 3.4.8.18
Rotatable Bond Count5Computed by Cactvs 3.4.8.18
Exact Mass465.10462207 DaComputed by PubChem 2.2

The relatively high XLogP3-AA value of 5 indicates the compound is lipophilic, suggesting good membrane permeability but potentially poor water solubility. The absence of hydrogen bond donors and the presence of six hydrogen bond acceptors provide insights into its potential interactions with biological targets. The five rotatable bonds confer some degree of conformational flexibility, which may be relevant for binding to protein targets .

Synthesis Methods

Catalytic Methods for Benzofuran Synthesis

Various catalytic methods have been reported for benzofuran synthesis, including:

  • Rhodium-catalyzed synthesis: This approach involves C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to achieve benzofuran derivatives .

  • Copper-catalyzed synthesis: Researchers have described the synthesis of amino-substituted benzofuran skeletons using copper bromide as a catalyst with substituted amines, salicylaldehydes, and calcium carbide .

  • Palladium-catalyzed synthesis: This method often employs palladium complexes to facilitate the formation of the benzofuran ring structure .

Catalyst-Free Methods

Catalyst-free methods for benzofuran synthesis have also been reported, which might be applicable to synthesizing derivatives of the target compound:

  • Reactions of hydroxyl-substituted aryl alkynes with sulfur ylides to form benzofuran derivatives through isomerization, nucleophilic addition, and cyclization .

  • Treatment of salicylaldehydes with nitro epoxides in the presence of potassium carbonate and dimethylformamide to yield substituted benzofuran derivatives .

Electrochemical Approaches

Electrochemical approaches have also been developed for benzofuran synthesis, such as the use of platinum electrodes with acetonitrile as the solvent to create the benzofuran structure .

Biological Activities of Benzofuran Sulfonamides

Carbonic Anhydrase Inhibition

Benzofuran sulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. While specific data for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide is limited, related benzofuran sulfonamides have shown promising activity.

Another study demonstrated that benzofuran-based sulfonamides efficiently inhibited the tumor-associated human carbonic anhydrase IX and XII isoforms with inhibition constants (KIs) spanning ranges of 10.0-97.5 and 10.1-71.8 nM, respectively. Particularly, arylsulfonehydrazones displayed excellent selectivity toward these isoforms over CA I and CA II .

Tyrosine Phosphatase Inhibition

Benzofuran sulfonamides have also shown potential as inhibitors of protein tyrosine phosphatases (PTPs), particularly PTP1B. Sunesis Pharmaceuticals reported a crystal structure of PTP1B in complex with a benzofuran sulfonamide, indicating the potential of these compounds as allosteric inhibitors .

The corresponding chemical features of benzofuran sulfonamide inhibitors involved interactions with specific residues in the allosteric site of PTP1B. Analysis by Bharatham et al. observed consistent hydrogen bond interactions between one inhibitor and Ser295 of the α7 helix, identifying it as an essential hydrogen bond donor feature. The same study showed that Trp291 forms part of a hydrophobic cavity that accommodates the benzofuran ring, revealing it as a hydrophobic feature .

Neurological Effects

Related sulfonamide compounds have shown effects on neurological processes. For example, 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), which has documented carbonic anhydrase inhibitory activity, was found to antagonize the acquisition and expression of nicotine-induced behavioral sensitization in BALB/c mice .

This was demonstrated in an experimental setup where mice were exposed to saline or nicotine, with selected groups administered various doses of 4-FBS. The results showed that 4-FBS in all tested doses significantly attenuated nicotine-induced behavioral sensitization and significantly lowered adenosine levels in the striatum at higher doses .

Antimicrobial Activities

Benzofuran derivatives have demonstrated antimicrobial properties in various studies. Furochromone derivatives with visnagin-9-sulfonamide structures have shown moderate antibacterial and antifungal activities compared to standard drugs. Similarly, furocoumarin derivatives (furobenzopyransulfonamide or bergaptensulfonamides) exhibited moderate activity against various bacterial and fungal strains .

Antifungal Activity

Recent research has focused on developing novel chiral isoxazoline-benzofuran-sulfonamide derivatives as potential antifungal agents. These compounds were designed to target succinate dehydrogenase (SDH), an important molecular target for fungicide development .

Several of these compounds showed significant antifungal effects against Sclerotinia sclerotiorum with EC50 values as low as 0.33 mg/L, which were superior to the commercial fungicide fluopyram (EC50 = 0.47 mg/L). Enzyme activity assays, scanning electron microscopy, and fluorescence quenching analysis confirmed their inhibitory effects on S. sclerotiorum .

Structure-Activity Relationships

Impact of Functional Groups

The biological activity of benzofuran sulfonamides is significantly influenced by the nature and position of substituents on the benzofuran core and the sulfonamide moiety. While specific structure-activity relationship (SAR) data for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide is limited, insights can be drawn from studies on related compounds.

For carbonic anhydrase inhibition, the presence of a sulfonamide group is crucial as it coordinates with the zinc ion in the active site of the enzyme. The benzofuran moiety typically serves as a scaffold that positions the sulfonamide group appropriately for interaction with the enzyme .

For PTP1B inhibition, the benzofuran sulfonamide nitrogen is a key chemical feature. Studies have highlighted the importance of specific interactions with residues such as Ser295, Trp291, Trp281, Lys292, and Glu293 for effective binding to the allosteric site of PTP1B .

Role of Benzofuran Core

The benzofuran core serves as a rigid scaffold that positions functional groups in specific spatial orientations. The planarity and aromaticity of the benzofuran ring contribute to its ability to form π-π interactions with aromatic residues in protein targets .

In the case of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide, the acetyl and methyl substituents at positions 3 and 2 of the benzofuran ring may influence the electronic properties and reactivity of the compound, potentially affecting its binding affinity to target proteins .

Importance of Sulfonamide Linkage

The sulfonamide linkage (-SO2NH-) is a key pharmacophore in many bioactive compounds. It can act as both a hydrogen bond acceptor and donor, enabling interactions with various amino acid residues in protein targets. Additionally, the tetrahedral geometry of the sulfur atom allows for optimal spatial arrangement of attached groups .

In N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide, the sulfonamide nitrogen is substituted, eliminating its hydrogen bond donor capability, which may alter its binding characteristics compared to primary sulfonamides .

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